Isotrazodone Identity and Purity: A Defined Chemical Entity for Regulatory Compliance
Isotrazodone's primary differentiation from trazodone API and other process impurities is its unique chemical structure, which governs its distinct analytical behavior. It is characterized as 1-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-olate [1]. In HPLC methods validated for trazodone impurity profiling, Isotrazodone elutes as a discrete peak with a retention time that is precisely calibrated against trazodone standards, allowing for its specific detection and quantification .
| Evidence Dimension | Chemical Structure and Analytical Separation |
|---|---|
| Target Compound Data | Isotrazodone (Trazodone EP Impurity M): C19H22ClN5O, MW 371.9 g/mol. Elutes as a distinct HPLC peak. |
| Comparator Or Baseline | Trazodone API: C19H22ClN5O, MW 371.9 g/mol. Elutes as the principal HPLC peak. |
| Quantified Difference | Structural isomerism (position of the N-oxide group) resulting in a different retention time in HPLC, enabling baseline resolution. |
| Conditions | Standard USP/EP impurity profiling HPLC method. |
Why This Matters
This differentiation matters for procurement because it provides the specificity required for accurate impurity quantification, a mandatory component of ANDA submissions and commercial QC.
- [1] Pharmaffiliates. (n.d.). Trazodone Hydrochloride - Impurity M. Product Page. View Source
